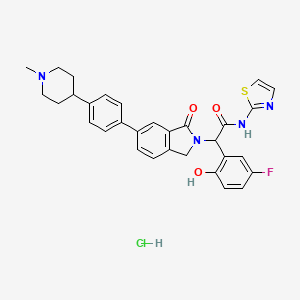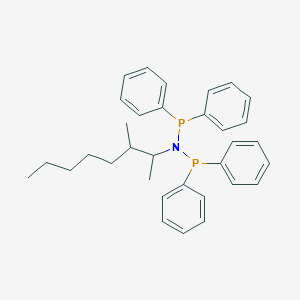
N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide is a complex organophosphorus compound. Compounds of this nature are often used in various fields of chemistry and industry due to their unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide typically involves the reaction of 1,2-dimethylheptylamine with diphenylphosphine chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine group. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch reactors. The process includes careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or oxygen (O2) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of strong nucleophiles like alkyl or aryl halides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide involves its interaction with molecular targets through its phosphine group. This interaction can influence various biochemical pathways and processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Diphenylphosphine: Similar in structure but lacks the N-(1,2-dimethylheptyl) group.
Phosphine oxides: Oxidized derivatives of phosphines with different reactivity and applications.
Uniqueness
N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide is unique due to the presence of the N-(1,2-dimethylheptyl) group, which can impart distinct steric and electronic properties, influencing its reactivity and applications.
Propiedades
Fórmula molecular |
C33H39NP2 |
|---|---|
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
N,N-bis(diphenylphosphanyl)-3-methyloctan-2-amine |
InChI |
InChI=1S/C33H39NP2/c1-4-5-10-19-28(2)29(3)34(35(30-20-11-6-12-21-30)31-22-13-7-14-23-31)36(32-24-15-8-16-25-32)33-26-17-9-18-27-33/h6-9,11-18,20-29H,4-5,10,19H2,1-3H3 |
Clave InChI |
OFOVHSOIOCSYDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)C(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



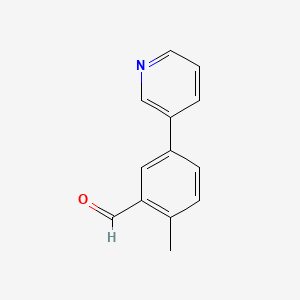

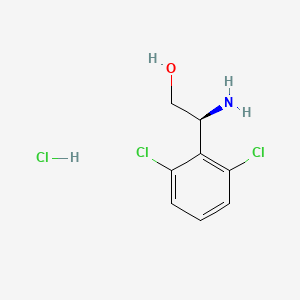

![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)

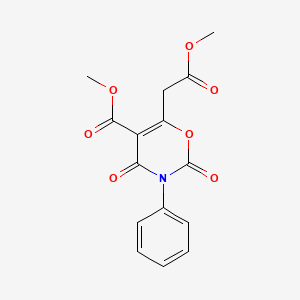
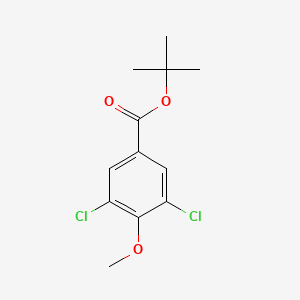
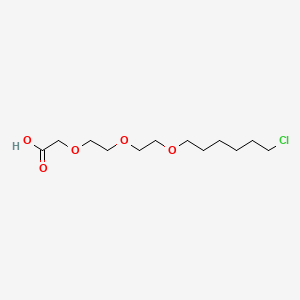

![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)

